![molecular formula C15H13ClN4O B2617724 3-(3-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propanamide CAS No. 2034449-72-2](/img/structure/B2617724.png)
3-(3-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propanamide
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Overview
Description
The compound “3-(3-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propanamide” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrimidine core, which is a fused nitrogen-containing heterocycle . This core is an isostere of the adenine ring of ATP .
Synthesis Analysis
The synthesis of similar compounds involves various cross-coupling reactions. For instance, the Suzuki–Miyaura cross-coupling reaction has been used to synthesize C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives . The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrazolo[1,5-a]pyrimidine core is a key structural feature .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied. For instance, the Suzuki–Miyaura cross-coupling reaction has been used to synthesize related compounds . The reaction conditions can be carefully adjusted to favor selectivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. The compound is likely to have a significant molecular weight, given its complex structure .Scientific Research Applications
- Pyrazolo[1,5-a]pyrimidines have demonstrated promising antimicrobial properties. Researchers have investigated their effectiveness against various pathogens, including bacteria, fungi, and viruses .
- Several pyrazolo[1,5-a]pyrimidine derivatives exhibit anticancer activity. For instance, compound CBS-1 significantly induced caspase-3 activation and suppressed NF-κB and IL-6 activation in lung adenocarcinoma models .
- Ocinaplon, a pyrazolo[1,5-a]pyrimidine derivative, was identified as an anxiolytic agent. Its potential in managing anxiety disorders has been explored .
- Some pyrazolo[1,5-a]pyrimidines exhibit analgesic effects. Researchers have investigated their ability to alleviate pain, making them interesting candidates for pain management .
- Certain derivatives within this class possess antioxidant properties. Their ability to scavenge free radicals and protect cells from oxidative damage has been studied .
- Pyrazolo[1,5-a]pyrimidines have been evaluated as kinase inhibitors. While they show potency against DDR1 (discoidin domain receptor 1), their efficacy against other kinases (such as DDR2, Bcr-Abl, and c-Kit) is comparatively lower .
Antimicrobial Activity
Anticancer Potential
Antianxiety Agents
Analgesic Properties
Antioxidant Agents
Selective Kinase Inhibitors
These applications highlight the versatility of pyrazolo[1,5-a]pyrimidines and underscore their potential in drug discovery and therapeutic interventions. Researchers continue to explore novel derivatives and uncover additional biological activities associated with this scaffold . 🌟
Mechanism of Action
Target of Action
Compounds with a similar pyrazolo[1,5-a]pyrimidine scaffold have been reported to inhibit various targets such as carboxylesterase, translocator protein, pde10a, and selective kinases .
Mode of Action
Similar compounds have been found to inhibit the enzymatic activity of their targets .
Biochemical Pathways
Related compounds have been found to induce apoptosis in cancer cells, suggesting that they may affect pathways related to cell cycle progression and apoptosis .
Result of Action
Similar compounds have been found to inhibit cell cycle progression and induce apoptosis in cancer cells .
Future Directions
Pyrazolo[1,5-a]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer . Therefore, the future research directions might involve further exploration of the therapeutic potential of this compound and its derivatives.
properties
IUPAC Name |
3-(3-chlorophenyl)-N-pyrazolo[1,5-a]pyrimidin-6-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O/c16-12-3-1-2-11(8-12)4-5-15(21)19-13-9-17-14-6-7-18-20(14)10-13/h1-3,6-10H,4-5H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEVTUWWIKJFEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)NC2=CN3C(=CC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propanamide |
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